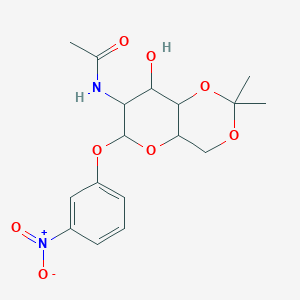

3-nitrophenyl 2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar branched-chain sugar derivatives involves complex chemical reactions that start from basic sugar molecules. For instance, Yoshimura et al. (1978) describe the synthesis of 2,3,6-Trideoxy-3-C, 4-O-dimethyl-3-nitro-D-arabino-hexopyranose, a related compound, through the oxidation of methyl α-glycoside of the corresponding 3-amino derivative with m-chloroperbenzoic acid followed by hydrolysis (Yoshimura, Matsuzawa, & Funabashi, 1978). This method demonstrates the intricate steps involved in modifying sugar molecules to introduce nitro groups and protective groups for further chemical reactions.

Molecular Structure Analysis

The molecular structure of branched-chain nitro sugars has been analyzed through various spectroscopic techniques. Escribano et al. (1990) synthesized methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside and confirmed its structure using analytical and spectral data, including an X-ray diffraction study, which revealed detailed insights into the spatial arrangement of atoms within the molecule (Escribano et al., 1990).

Chemical Reactions and Properties

Branched-chain nitro sugars undergo various chemical reactions that alter their properties. For example, the reaction of tetra-O-acetyl-α-d-hexopyranosyl bromides with sodium p-nitrophenoxide can lead to the formation of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-d-hexopyranosides, showcasing the reactivity of these compounds towards nucleophilic substitution and β-elimination reactions (Shah & Bahl, 1979).

Physical Properties Analysis

The physical properties of nitro sugar derivatives, such as solubility, melting points, and crystalline structure, are crucial for their characterization and potential applications. The crystal structure analysis of 6-O-acetyl-2,3,4-trideoxy-α-dl-glycero-hex-2-enopyranose, a related compound, revealed its monoclinic system and provided insights into its conformation and stability, which are important for understanding the physical properties of these molecules (Krajewski et al., 1984).

Propiedades

IUPAC Name |

N-[8-hydroxy-2,2-dimethyl-6-(3-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O8/c1-9(20)18-13-14(21)15-12(8-24-17(2,3)27-15)26-16(13)25-11-6-4-5-10(7-11)19(22)23/h4-7,12-16,21H,8H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVGSLXHQFFDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone](/img/structure/B4023761.png)

![1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4023769.png)

![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4023788.png)

![2-imino-5-oxo-N-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023790.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023815.png)

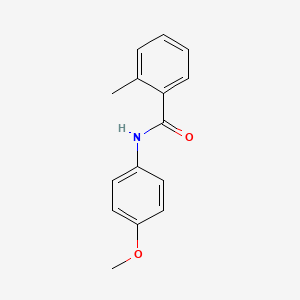

![isopropyl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4023822.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023827.png)

![1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4023831.png)

![N-benzyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4023845.png)

![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023852.png)

![2-[(3-chlorobenzyl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4023856.png)